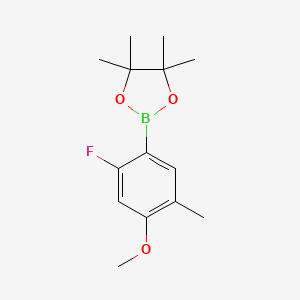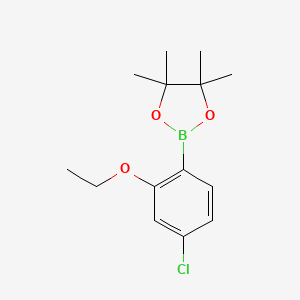![molecular formula C15H12Br2N2O B14019487 2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol CAS No. 38052-89-0](/img/structure/B14019487.png)
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol is a complex organic compound with the molecular formula C15H12Br2N2O This compound is characterized by the presence of a phenanthridine core substituted with bromine atoms at positions 3 and 8, and an ethanolamine group at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol typically involves multi-step organic reactions. One common method includes the bromination of phenanthridine followed by the introduction of the ethanolamine group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired positions. The subsequent reaction with ethanolamine can be facilitated by using a suitable base such as sodium hydroxide or potassium carbonate to promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Zinc in acetic acid or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanolamine group can yield phenanthridinyl aldehydes or acids, while substitution of bromine atoms can result in various phenanthridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action of 2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol involves its interaction with molecular targets such as enzymes or receptors. The phenanthridine core can intercalate with DNA, affecting transcription and replication processes. Additionally, the ethanolamine group can interact with cellular membranes, influencing signal transduction pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine: The parent compound without bromine substitutions.
3,8-Dibromophenanthridine: Similar structure but lacks the ethanolamine group.
Phenanthridin-6-ylamine: Lacks bromine substitutions but has the amine group.
Uniqueness
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol is unique due to the combination of bromine substitutions and the ethanolamine group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of bromine atoms enhances its reactivity, while the ethanolamine group provides additional sites for interaction with biological molecules.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool for the synthesis of complex molecules, the study of biological processes, and the development of new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
38052-89-0 |
|---|---|
Molekularformel |
C15H12Br2N2O |
Molekulargewicht |
396.08 g/mol |
IUPAC-Name |
2-[(3,8-dibromophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H12Br2N2O/c16-9-1-3-11-12-4-2-10(17)8-14(12)19-15(13(11)7-9)18-5-6-20/h1-4,7-8,20H,5-6H2,(H,18,19) |
InChI-Schlüssel |
QIKASOWDNRKECT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Br)NCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)
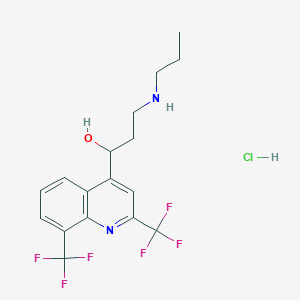
![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
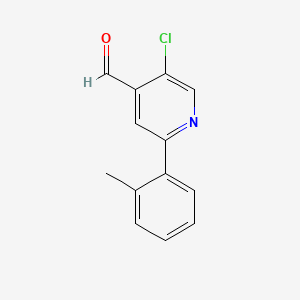
![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)
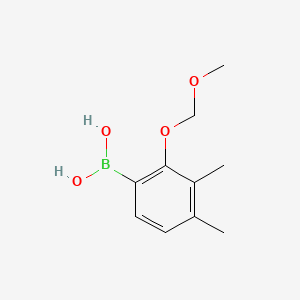
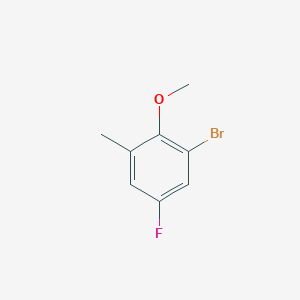
![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)

